6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane
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Overview
Description
6-(Ethanesulfonyl)-6-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method is efficient and allows for the gram-scale synthesis of the compound . Another method involves the annulation of a cyclopropane cycle to a pyrrole ring, which can be achieved using sulfur ylides and diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation reactions. These reactions require stringent conditions and expensive reagents, but they offer high yields and good atom economy .
Chemical Reactions Analysis
Types of Reactions
6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protease enzymes, which are crucial for the replication of certain viruses .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound used in the synthesis of antiviral medications.
3-Azabicyclo[3.1.1]heptanes: Compounds with a similar bicyclic structure but different ring sizes and functional groups.
Uniqueness
6-(Ethanesulfonyl)-6-azabicyclo[310]hexane is unique due to its specific structural features, such as the presence of an ethanesulfonyl group and a nitrogen atom within the bicyclic framework
Properties
CAS No. |
2060005-02-7 |
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Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
6-ethylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H13NO2S/c1-2-11(9,10)8-6-4-3-5-7(6)8/h6-7H,2-5H2,1H3 |
InChI Key |
CLERXHOZWZSIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C2C1CCC2 |
Origin of Product |
United States |
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